molecular formula C10H12BrClO B8566001 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol

4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol

Cat. No.: B8566001
M. Wt: 263.56 g/mol
InChI Key: DEAPSBNOHASTHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol: is an organic compound with the molecular formula C11H14BrClO It is a substituted phenol, characterized by the presence of bromine and chlorine atoms along with a dimethyl-ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol typically involves the following steps:

    Chlorination: The chlorination of the dimethyl-ethyl group can be carried out using chlorine (Cl2) in the presence of a radical initiator such as ultraviolet (UV) light or a peroxide.

    Phenol Formation: The hydroxyl group can be introduced through nucleophilic aromatic substitution, where a suitable leaving group (e.g., a halide) is replaced by a hydroxyl group using a strong base like sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding dehalogenated compounds.

    Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products:

    Oxidation: Formation of quinones or other oxidized phenolic derivatives.

    Reduction: Formation of dehalogenated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

Chemistry: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound can be used in biochemical studies to investigate the effects of halogenated phenols on biological systems.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the phenolic hydroxyl group can influence its binding affinity and reactivity. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes.

Comparison with Similar Compounds

    4-Bromo-2-chlorophenol: Lacks the dimethyl-ethyl group, making it less sterically hindered.

    2-Bromo-4-chlorophenol: Different positioning of the halogen atoms, leading to variations in reactivity and properties.

    4-Bromo-2-(2-chloro-1,1-dimethyl-ethyl)anisole: Contains a methoxy group instead of a hydroxyl group, affecting its polarity and solubility.

Uniqueness: 4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol is unique due to the specific combination of bromine, chlorine, and the dimethyl-ethyl group, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored reactivity and functionality for specific applications.

Properties

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

4-bromo-2-(1-chloro-2-methylpropan-2-yl)phenol

InChI

InChI=1S/C10H12BrClO/c1-10(2,6-12)8-5-7(11)3-4-9(8)13/h3-5,13H,6H2,1-2H3

InChI Key

DEAPSBNOHASTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C1=C(C=CC(=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cooled (ice bath) mixture of 4-bromophenol (0.512 g, 3 mmol) and 3-chloro-2-methylpropene (0.32 mL, 3.3 mmol), concentrated sulfuric acid (0.1 mL, 1.5 mmol) was added and the dark reaction mixture was stirred for 1 h. The reaction mixture was diluted with cold water and extracted with ether. The ethereal extract was washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated to an oil. Flash column chromatography of the oil over silica gel (230-400 mesh) using 5% ethyl acetate in hexane as the eluent afforded the title compound as an oil (0.33 g, 42.6%). Some dialkylated product was also formed and some starting material was recovered.
Quantity
0.512 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42.6%

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